molecular formula C9H14Cl2N2 B1381025 4-(Azetidin-3-ylmethyl)pyridine dihydrochloride CAS No. 1864057-87-3

4-(Azetidin-3-ylmethyl)pyridine dihydrochloride

Cat. No.: B1381025
CAS No.: 1864057-87-3
M. Wt: 221.12 g/mol
InChI Key: FLPMOXMBVVOPFZ-UHFFFAOYSA-N
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Description

4-(Azetidin-3-ylmethyl)pyridine dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2 It is a derivative of pyridine, featuring an azetidine ring attached to the pyridine moiety via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-3-ylmethyl)pyridine dihydrochloride typically involves the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 3-chloropropylamine.

    Attachment to Pyridine: The azetidine ring is then attached to the pyridine moiety via a methylene bridge. This step often involves nucleophilic substitution reactions where the azetidine precursor reacts with a pyridine derivative.

Industrial Production Methods: In industrial settings, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the synthesis in controlled environments.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and yield by maintaining optimal reaction conditions throughout the process.

Chemical Reactions Analysis

Types of Reactions: 4-(Azetidin-3-ylmethyl)pyridine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms in the dihydrochloride form can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, or alkoxides.

Major Products Formed:

    Oxidation Products: N-oxides of the pyridine ring.

    Reduction Products: Reduced forms of the azetidine or pyridine rings.

    Substitution Products: Compounds with different substituents replacing the chlorine atoms.

Scientific Research Applications

4-(Azetidin-3-ylmethyl)pyridine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-ylmethyl)pyridine dihydrochloride depends on its specific application:

    Biological Activity: The compound may interact with various molecular targets, such as enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling.

    Chemical Reactivity: The presence of the azetidine ring and pyridine moiety allows the compound to participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry.

Comparison with Similar Compounds

    4-(Pyrrolidin-3-ylmethyl)pyridine: Similar structure but with a pyrrolidine ring instead of an azetidine ring.

    4-(Piperidin-3-ylmethyl)pyridine: Contains a piperidine ring, offering different chemical and biological properties.

Uniqueness: 4-(Azetidin-3-ylmethyl)pyridine dihydrochloride is unique due to the presence of the azetidine ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

4-(azetidin-3-ylmethyl)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c1-3-10-4-2-8(1)5-9-6-11-7-9;;/h1-4,9,11H,5-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPMOXMBVVOPFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864057-87-3
Record name 4-[(azetidin-3-yl)methyl]pyridine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Azetidin-3-ylmethyl)pyridine dihydrochloride
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4-(Azetidin-3-ylmethyl)pyridine dihydrochloride
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Reactant of Route 6
4-(Azetidin-3-ylmethyl)pyridine dihydrochloride

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